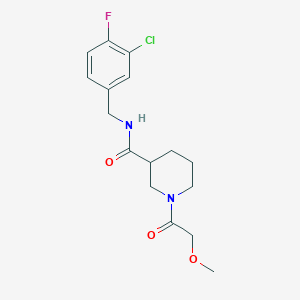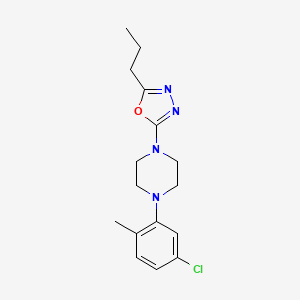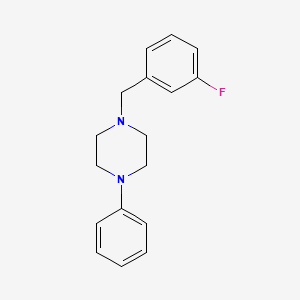![molecular formula C18H15N3OS B5679125 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. ABT-888 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and physiological effects have been well characterized.
作用機序
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Cancer cells, which have defects in DNA repair pathways, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
実験室実験の利点と制限
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its ability to sensitize cancer cells to DNA-damaging agents also makes it a valuable tool for studying the mechanisms of chemotherapy and radiation therapy. However, 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has limitations in terms of its specificity, as it can inhibit other enzymes in addition to PARP. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione. One area of interest is the development of new PARP inhibitors with improved specificity and potency. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy.
合成法
The synthesis of 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione involves the condensation of 2-benzyl-3H-imidazo[4,5-b]indole with 4-acetylthioaniline in the presence of a base, followed by oxidation of the resulting thioether with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been studied extensively for its potential use in cancer treatment. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies, and it has shown promising results in clinical trials when used in combination with chemotherapy or radiation therapy. 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been shown to be effective against a variety of cancer types, including breast, ovarian, and lung cancer.
特性
IUPAC Name |
1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCSUFVPPZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2-thioxo-2,3-dihydro-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)


![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)
![1-{[(4-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5679099.png)


![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)